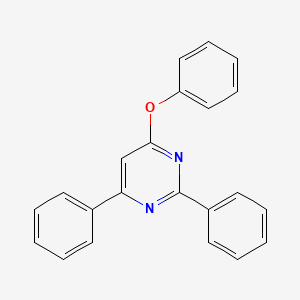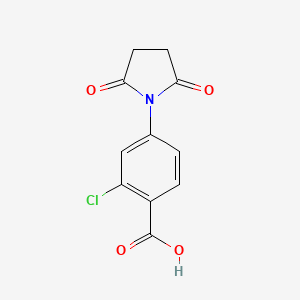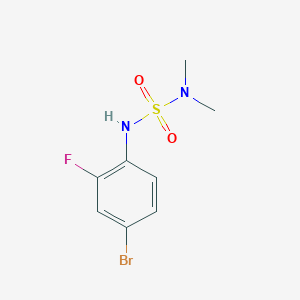![molecular formula C14H13N3OS B5717993 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as MPACB, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. MPACB is a thioamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of carbonic anhydrase, thereby preventing the enzyme from carrying out its normal physiological function. This inhibition of carbonic anhydrase activity has been shown to have various physiological effects, including the inhibition of cancer cell growth and the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide have been studied extensively, and it has been shown to have various effects on the human body. In cancer cells, 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to inhibit cell growth and induce apoptosis, which is the programmed cell death of cancer cells. In glaucoma patients, 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase activity. 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has several advantages for use in lab experiments, including its high purity and yield, as well as its potential as an enzyme inhibitor and anticancer agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide, including the investigation of its potential as a drug candidate for the treatment of various diseases, the development of more efficient synthesis methods, and the exploration of its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide and its potential applications in various fields.
Synthesemethoden
3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been synthesized using various methods, including the reaction of 3-pyridinylamine with carbon disulfide to form 3-pyridinylaminothiocarbamide, which is then reacted with 3-methylbenzoyl chloride to form 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide. Other methods include the reaction of 3-pyridinylaminothiocarbamide with 3-methylbenzoyl isothiocyanate or 3-methylbenzoyl azide. The synthesis of 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide using these methods has been reported to have high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been studied for its potential as an enzyme inhibitor, specifically as an inhibitor of carbonic anhydrase, which is an enzyme that plays a key role in various physiological processes. In pharmacology, 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and glaucoma.
Eigenschaften
IUPAC Name |
3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-2-5-11(8-10)13(18)17-14(19)16-12-6-3-7-15-9-12/h2-9H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJBIAZKHXENEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)


![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)

![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)


![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)
![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)
